molecular formula C13H17F3N4 B1435943 N-cyclopropyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine CAS No. 2097937-39-6

N-cyclopropyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine

Cat. No. B1435943
M. Wt: 286.3 g/mol
InChI Key: UKCNSVLURCRXNE-UHFFFAOYSA-N
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Description

“N-cyclopropyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine” is a chemical compound with the molecular formula C12H18N4. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a trifluoromethyl group (-CF3), a piperidine ring, and a cyclopropyl group attached to it .

Scientific Research Applications

Discovery of GPR119 Agonists

A novel series of N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives was discovered, contributing to advancements in G protein-coupled receptor 119 (GPR119) agonists. This compound demonstrated improved agonist activity and a favorable profile for inhibiting the human ether-à-go-go-related gene (hERG), showing potential in diabetes treatment due to its effect on insulin secretion and plasma glucose levels in a diabetic animal model (Kubo et al., 2021).

Antibacterial Activity

A study reported the synthesis of N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives with significant antibacterial activity, marking its potential in addressing bacterial infections (Merugu, Ramesh, & Sreenivasulu, 2010).

Anti-angiogenic and DNA Cleavage Studies

Compounds similar to N-cyclopropyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine showed significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents. These activities are crucial for developing new therapeutic approaches in cancer treatment (Kambappa et al., 2017).

Antimicrobial Activity of Tricyclic Compounds

Synthesized compounds related to the chemical structure showed notable antimicrobial activities, implying its application in addressing both bacterial and fungal infections (Mittal, Sarode, & Vidyasagar, 2011).

Asymmetric Bond Formations in Synthesis

The compound played a role in studies focusing on asymmetric carbon-carbon bond formations, particularly in the synthesis of substituted piperidines, pyrrolidines, and pyrimidinones. These findings are significant for organic chemistry and pharmaceutical synthesis (Johnson et al., 2002).

Synthesis of Novel Pyrimidin-4-amine Derivatives

Research has been conducted on the synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst, showcasing the compound's role in advancing synthetic chemistry methods (El-Deeb, Ryu, & Lee, 2008).

properties

IUPAC Name

N-cyclopropyl-N-piperidin-4-yl-6-(trifluoromethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N4/c14-13(15,16)11-7-12(19-8-18-11)20(9-1-2-9)10-3-5-17-6-4-10/h7-10,17H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCNSVLURCRXNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCNCC2)C3=NC=NC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001159341
Record name 4-Pyrimidinamine, N-cyclopropyl-N-4-piperidinyl-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001159341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine

CAS RN

2097937-39-6
Record name 4-Pyrimidinamine, N-cyclopropyl-N-4-piperidinyl-6-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2097937-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyrimidinamine, N-cyclopropyl-N-4-piperidinyl-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001159341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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